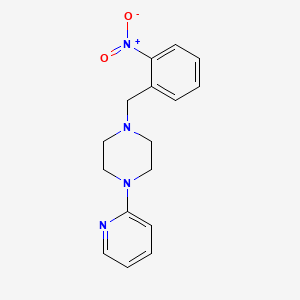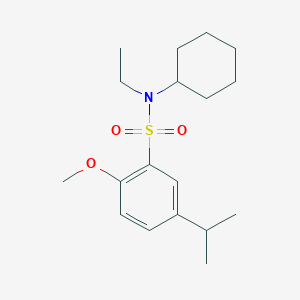
N'-cinnamoyl-3-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cinnamoyl-3-methoxybenzohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is synthesized by the reaction of cinnamic acid and 3-methoxybenzohydrazide. The compound is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-cinnamoyl-3-methoxybenzohydrazide involves the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells. The compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.
Biochemical and Physiological Effects:
N-cinnamoyl-3-methoxybenzohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide induces apoptosis in cancer cells by inhibiting the activity of HDACs and increasing the acetylation of histones.
Avantages Et Limitations Des Expériences En Laboratoire
N-cinnamoyl-3-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a potential therapeutic agent. However, there are also some limitations to using N-cinnamoyl-3-methoxybenzohydrazide in lab experiments. The compound is not very water-soluble, which can make it difficult to use in aqueous systems. Moreover, the compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N-cinnamoyl-3-methoxybenzohydrazide. One potential area of research is to investigate the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to study the compound's potential as an antioxidant in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, further research can be conducted to investigate the compound's potential as an anticancer agent in vivo and to understand its pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of N-cinnamoyl-3-methoxybenzohydrazide involves the reaction of cinnamic acid and 3-methoxybenzohydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is obtained by filtration and purification through column chromatography.
Applications De Recherche Scientifique
N-cinnamoyl-3-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N-cinnamoyl-3-methoxybenzohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and increasing the acetylation of histones.
Propriétés
IUPAC Name |
3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-8-14(12-15)17(21)19-18-16(20)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBHTCFXWHEYTO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)
![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)
